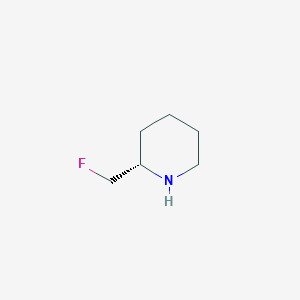
(S)-2-(Fluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Fluoromethyl)piperidine is a chiral compound belonging to the piperidine family, characterized by the presence of a fluoromethyl group attached to the second carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fluoromethyl)piperidine typically involves the fluorination of a piperidine precursor. One common method is the dehydrohalogenation of substituted dihydropyridine dicarbothioate compounds . This process involves the use of fluorinating agents under controlled conditions to introduce the fluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to ensure the safe handling of fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups to the piperidine ring.
Scientific Research Applications
(S)-2-(Fluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-2-(Fluoromethyl)piperidine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic effects and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Chloromethyl)piperidine
- (S)-2-(Bromomethyl)piperidine
- (S)-2-(Hydroxymethyl)piperidine
Uniqueness
(S)-2-(Fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Biological Activity
(S)-2-(Fluoromethyl)piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.
This compound features a piperidine ring with a fluoromethyl group at the second position. The presence of the fluorine atom can significantly influence the compound's lipophilicity and binding affinity to biological targets, enhancing its pharmacological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Receptor Binding : The fluoromethyl group enhances binding affinity to certain receptors, potentially modulating neurotransmitter systems.
- Enzyme Interaction : Studies suggest that this compound may inhibit or modulate various enzymes, affecting biochemical pathways crucial for cellular function .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
A study exploring the effects of piperidine derivatives on cancer cell lines demonstrated that compounds similar to this compound could inhibit tumor growth by inducing apoptosis. For instance, piperine, a related compound, was shown to activate apoptotic pathways in breast cancer cells through mitochondrial mechanisms . This suggests that this compound may possess similar anticancer properties.
2. Neuroprotective Effects
In silico studies have predicted that derivatives of piperidine could inhibit neurotransmitter uptake, which may provide neuroprotective effects against neurodegenerative diseases. These findings indicate the potential for this compound in developing treatments for conditions like Alzheimer's disease .
Table 1: Biological Activities of this compound and Related Compounds
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Piperine | Induces apoptosis via caspase activation |
| Neuroprotective | Piperidine derivatives | Inhibits neurotransmitter uptake |
| Enzyme Modulation | Various piperidine analogs | Modulates enzyme activity affecting biochemical pathways |
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
(2S)-2-(fluoromethyl)piperidine |
InChI |
InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2/t6-/m0/s1 |
InChI Key |
VMMNQROZBNSKSB-LURJTMIESA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)CF |
Canonical SMILES |
C1CCNC(C1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















